Cratoxyarborenone E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,3,7-trihydroxy-6-methoxy-4,5-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-17(25)11-18(26)20-21(28)16-10-19(27)23(29-5)15(9-7-13(3)4)22(16)30-24(14)20/h6-7,10-11,25-27H,8-9H2,1-5H3 |
InChI Key |
CJBZJZGULKATPY-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=CC(=C(C(=C3O2)CC=C(C)C)OC)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=CC(=C(C(=C3O2)CC=C(C)C)OC)O)C |
Origin of Product |
United States |
Source and Isolation Methodologies
Extraction Techniques for Cratoxyarborenone E
Optimization of Extraction Yields in Research Settings
While specific studies detailing the optimization of extraction yields exclusively for this compound are not prevalent, the principles of optimizing the extraction of similar phenolic compounds, such as xanthones, are well-established and can be applied. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques frequently used to optimize complex processes and is highly relevant for enhancing the extraction yield of natural products. nih.govnih.gov
Key parameters that are typically manipulated to maximize extraction efficiency include:
Solvent Concentration: The polarity of the extraction solvent is critical. For xanthones, mixtures of ethanol or methanol with water are often most effective. The optimal ratio depends on the specific compound's polarity. Research on other plants has shown that varying the ethanol concentration from 20% to 96% can significantly impact the recovery of phenolic compounds, with a maximum yield often found at concentrations between 60% and 80%. nih.gov
Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the plant material and the solvent, which drives the extraction process. Increasing the solvent volume can enhance extraction up to a certain point, after which the effect plateaus. nih.gov
Extraction Time: Longer extraction times generally lead to higher yields, but there is a point of diminishing returns where prolonged extraction does not significantly increase the yield and may lead to the degradation of sensitive compounds. nih.gov
Temperature: Higher temperatures can increase solvent efficiency and diffusion rates, leading to better extraction. However, excessively high temperatures can cause the degradation of thermolabile compounds like this compound. nih.gov
The table below illustrates a hypothetical optimization scenario for xanthone (B1684191) extraction based on common findings in phytochemical research.
| Parameter | Range Studied | Optimal Condition (Example) | Effect on Yield |
| Solvent Concentration (% Ethanol) | 40 - 80% | 71% | Yield increases with concentration up to an optimum, then may decrease. |
| Solvent-to-Solid Ratio (mL/g) | 10:1 - 30:1 | 25:1 | Higher ratios improve extraction efficiency by increasing the concentration gradient. |
| Extraction Time (minutes) | 30 - 120 min | 95 min | Yield increases with time until the plant matrix is exhausted. |
| Temperature (°C) | 30 - 70 °C | 60 °C | Increased temperature enhances solubility and diffusion, but risks degradation at higher levels. |
This table is illustrative and based on general optimization principles for phenolic compounds.
Purification and Chromatographic Separations
Following crude extraction, the resulting mixture contains a multitude of compounds. Therefore, purification is a critical step to isolate this compound.
Advanced Chromatographic Methods (e.g., HPLC, column chromatography)
Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract. The extract is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. asianpubs.org Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. scielo.br
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often employed. atdbio.com This technique uses high pressure to pass the solvent through a column packed with smaller particles, providing much higher resolution and separation efficiency than standard column chromatography. A common setup for the purification of xanthones involves a reverse-phase (RP) C-18 column with a mobile phase consisting of a mixture of solvents like acetonitrile and water, or methanol and water, often in a gradient elution mode. scielo.br
The table below summarizes typical chromatographic methods used in the purification of xanthones like this compound.
| Chromatographic Method | Stationary Phase | Mobile Phase (Example) | Purpose |
| Vacuum Liquid Chromatography (VLC) | Silica Gel GF | Hexane-Ethyl Acetate Gradient | Initial, coarse fractionation of crude extract. idosi.org |
| Column Chromatography (CC) | Silica Gel (200-400 mesh) | Hexane-Ethyl Acetate Gradient | Further separation of fractions from VLC. idosi.org |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C-18 | Acetonitrile/Water or Methanol/Water Gradient | Final purification to obtain the high-purity compound. scielo.bratdbio.com |
Purity Validation Methodologies in Research
Once this compound has been isolated, its purity must be rigorously validated. This is crucial for ensuring that any subsequent biological or chemical studies are conducted on the correct, unadulterated compound.
Spectroscopic Methods: The primary methods for purity and structural confirmation are spectroscopic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to elucidate the exact structure of the isolated compound. researchgate.net For purity assessment, quantitative ¹H NMR (qHNMR) is a powerful technique. It allows for the determination of the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. nih.govacs.orgnih.gov This method is valued for its accuracy and the fact that it is non-destructive. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental formula of the compound, which serves as a confirmation of its identity. idosi.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to assess purity by identifying and quantifying any minor impurities present.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): In addition to its use in purification, analytical HPLC is a standard method for assessing the purity of a final compound. The sample is run on a calibrated HPLC system, and the purity is typically determined by the area percentage of the main peak in the chromatogram. scielo.br
The combination of these methods provides a comprehensive validation of the identity and purity of the isolated this compound, which is a prerequisite for its use in further scientific investigation.
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis for Structural Determination
Spectroscopic analysis is fundamental to the structural determination of novel natural products. For Cratoxyarborenone E, techniques including NMR and MS provided the necessary data to piece together its complex framework, from the basic xanthone (B1684191) skeleton to the specific locations of its substituent groups. researchgate.net
NMR spectroscopy was instrumental in providing a detailed atom-by-atom map of this compound's structure. Through a combination of 1D and 2D NMR experiments, researchers were able to assign the chemical shifts for each proton and carbon atom and establish their connectivity. researchgate.net
The ¹H-NMR spectrum of this compound reveals key features of the molecule. The aromatic region displays two distinct singlets at δH 6.29 (H-2) and δH 7.50 (H-8), confirming the substitution pattern on the xanthone core. The presence of two separate prenyl groups is indicated by olefinic proton signals at δH 5.25 and δH 5.31, along with the corresponding methylene (B1212753) proton doublets at δH 3.48 (H-1') and δH 3.64 (H-1'').
The ¹³C-NMR spectrum provided a complete carbon count and identified the types of carbon atoms present. researchgate.net A characteristic signal for the xanthone's carbonyl carbon (C-9) was observed at δC 180.37. researchgate.net The spectrum also showed signals for oxygen-bearing aromatic carbons and the carbons associated with the two prenyl side chains and a methoxy (B1213986) group. researchgate.net The data, recorded in acetone-d6, confirmed the molecular formula C₂₄H₂₆O₆. researchgate.net
Table 1: ¹³C NMR (100 MHz) Spectroscopic Data for this compound in Acetone-d6
| Position | Chemical Shift (δC) ppm |
|---|---|
| 1 | 161.34 |
| 2 | 97.43 |
| 3 | 162.42 |
| 4 | 106.41 |
| 4a | 155.30 |
| 5 | 124.24 |
| 5a | 148.95 |
| 6 | 152.54 |
| 7 | 147.43 |
| 8 | 107.56 |
| 8a | 116.32 |
| 9 | 180.37 |
| 9a | 102.49 |
| OCH₃-6 | 60.38 |
| Prenyl Group 1 | |
| 1' | 21.45 |
| 2' | 122.18 |
| 3' | 131.09 |
| 4' | 25.04 |
| 5' | 17.18 |
| Prenyl Group 2 | |
| 1'' | 22.97 |
| 2'' | 122.92 |
| 3'' | 132.00 |
| 4'' | 25.04 |
| 5'' | 17.27 |
Data sourced from Suryanto S et al. (2024). researchgate.net
Two-dimensional NMR experiments were crucial for assembling the final structure by establishing correlations between protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) was particularly vital in determining the precise locations of the two prenyl side chains on the xanthone nucleus. researchgate.net
Key HMBC correlations confirmed the placement of the substituents. For instance, the protons of the first prenyl group at δH 3.48 (H-1') showed correlations to carbons at δC 106.41 (C-4), δC 162.42 (C-3), and δC 155.30 (C-4a), firmly attaching this group to the C-4 position. researchgate.net Similarly, the protons of the second prenyl group at δH 3.64 (H-1”) showed correlations to carbons at δC 124.24 (C-5) and δC 152.54 (C-6), positioning it at C-5. researchgate.net Other techniques such as HSQC are used to correlate protons to their directly attached carbons, while COSY and NOESY experiments help to establish proton-proton connectivities and spatial proximities, respectively, further solidifying the structural assignment. science.gov
Table 2: Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) (δC) |
|---|---|
| H-2 | C-1, C-4, C-9a |
| H-8 | C-6, C-8a, C-9 |
| H-1' | C-3, C-4, C-4a, C-2', C-8' |
| H-1'' | C-5, C-6, C-3'', C-5'' |
| OH-1 | C-1, C-2, C-9a |
Data sourced from Suryanto S et al. (2024). researchgate.net
Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of its fragmentation.
High-resolution mass spectrometry techniques, such as those involving a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, were employed to determine the precise mass and elemental composition of the compound. researchgate.net For this compound, HRMS analysis established a molecular formula of C₂₄H₂₆O₆. The analysis detected a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 410.1801, which is in close agreement with the calculated value of 410.1808 for this formula. This high degree of accuracy is crucial for unambiguously confirming the elemental composition.
The fragmentation behavior of this compound under mass spectrometry provides additional structural confirmation. The observed fragmentation patterns are consistent with those expected for prenylated xanthone structures. Characteristic fragmentation pathways include the sequential loss of isoprene (B109036) units (with a mass of 68 atomic mass units) and methyl radicals (15 atomic mass units) from the prenyl side chains. Analyzing these specific losses helps to confirm the nature and presence of the prenyl substituents and can aid in differentiating the compound from other closely related isomers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis in the infrared and ultraviolet-visible regions provided key information regarding the functional groups and the conjugated system of this compound.
The Ultraviolet-Visible (UV-Vis) spectrum of this compound displays distinct absorption maxima at 240, 262, 318, and 378 nm. researchgate.net These absorptions are characteristic of a xanthone chromophore and reflect the extensive π-electron system within the molecule. The band at 378 nm, representing the longest wavelength maximum, is attributed to the π→π* transition of the highly conjugated system. The presence of multiple bands is typical for substituted xanthones, where auxochromic groups like hydroxyl and methoxy moieties influence the electronic transitions of the aromatic framework.
While the specific Infrared (IR) spectrum for this compound is not detailed in the primary literature, analysis of closely related xanthones isolated from the Cratoxylum genus, such as Cratocochinone A and Cratocochinone C, provides valuable comparative data. mdpi.com The IR spectra of these related compounds show characteristic absorption bands for hydroxyl groups (around 3356-3358 cm⁻¹), conjugated carbonyl groups of the xanthone core (around 1658 cm⁻¹), and benzene (B151609) ring vibrations (in the 1607-1482 cm⁻¹ range). mdpi.com It is inferred that this compound exhibits a similar IR profile, confirming the presence of these essential functional groups.
Table 1: Spectroscopic Data for this compound and Related Xanthones
| Compound | UV-Vis λmax (nm) | Key IR Absorptions (cm-1) (from related compounds) |
|---|---|---|
| This compound | 240, 262, 318, 378 researchgate.net | ~3358 (Hydroxyl), ~1658 (Conjugated Carbonyl), ~1607-1482 (Benzene Ring) mdpi.com |
| Cratocochinone A | 231, 268, 318, 377 mdpi.com |
Comparative Analysis with Known Xanthone Structures
The structural elucidation of this compound was significantly aided by comparing its spectral data, particularly from Nuclear Magnetic Resonance (NMR), with those of known prenylated xanthones. researchgate.net This comparative approach is a cornerstone in the identification of natural products, allowing researchers to piece together the molecular puzzle by recognizing characteristic structural motifs.
The ¹H and ¹³C NMR spectra of this compound revealed signals consistent with a highly substituted xanthone skeleton. mdpi.comresearchgate.net For instance, the presence of two aromatic proton singlets at δH 6.29 and 7.50 confirmed the substitution pattern on the aromatic rings. researchgate.net The chemical shift of the carbonyl carbon (C-9) at δc 180.37 is a distinctive feature of the xanthone core. mdpi.com
Furthermore, the NMR data clearly indicated the presence of two separate prenyl (3-methylbut-2-enyl) groups. researchgate.net Diagnostic signals for these side chains include olefinic protons (around δH 5.25 and 5.31), methylene protons adjacent to the aromatic core (around δH 3.48 and 3.64), and characteristic methyl signals. researchgate.net The precise attachment points of these prenyl groups to the xanthone framework were confirmed using two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds. mdpi.comresearchgate.net For example, HMBC correlations confirmed the placement of one prenyl group at C-4 and the second at C-5. mdpi.comresearchgate.net By comparing these observed spectral values with an extensive database of previously isolated xanthones, such as those from other Cratoxylum species, the identity of the compound was unequivocally confirmed as 1,3,7-trihydroxy-6-methoxy-4,5-bis(3-methylbut-2-enyl)xanthen-9-one, named this compound. mdpi.com
Stereochemical Assignments and Conformational Studies
While this compound does not possess chiral centers in its core structure or its prenyl side chains, and thus does not require stereochemical assignment, conformational studies are important for understanding its three-dimensional shape and stability.
For related complex xanthones that do possess chiral centers, the determination of absolute configuration often relies on a combination of experimental techniques and theoretical calculations. Methods such as the analysis of Nuclear Overhauser Effect (NOE) in 2D NMR experiments can establish the relative configuration of stereocenters. nih.gov To determine the absolute configuration, experimental Electronic Circular Dichroism (ECD) spectra are often compared with theoretically calculated ECD spectra for possible stereoisomers. nih.govdoi.org This combined approach has become a powerful tool for the unambiguous stereochemical assignment of complex natural products. researchgate.net
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes to Cratoxyarborenone E
The biosynthesis of xanthones, the structural foundation of this compound, generally originates from the shikimate pathway. frontiersin.org This fundamental metabolic route provides the aromatic precursors necessary for the formation of the characteristic tricyclic xanthone (B1684191) core. frontiersin.org While the specific pathway to this compound has not been fully elucidated, it is understood to follow the general principles of xanthone biosynthesis.
The journey begins with precursor compounds derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which enter the shikimate pathway to produce L-phenylalanine. frontiersin.org From here, two primary routes to the key benzophenone (B1666685) intermediate, 2,3',4,6-tetrahydroxybenzophenone (B1214623), have been identified in different plant families. frontiersin.org The Hypericaceae family, to which Cratoxylum is related, primarily utilizes an L-phenylalanine-dependent pathway. frontiersin.org In this route, L-phenylalanine is converted to benzoic acid, which then combines with three molecules of malonyl-CoA. In contrast, the Gentianaceae family can utilize an L-phenylalanine-independent pathway where 3-hydroxybenzoic acid, derived more directly from the shikimate pathway, serves as a precursor. frontiersin.orgnih.gov
The crucial step in forming the xanthone scaffold is the regioselective oxidative coupling of the benzophenone intermediate. frontiersin.orgrsc.org This intramolecular cyclization, mediated by specific enzymes, leads to the formation of core xanthone structures like 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone. frontiersin.org Given the structure of this compound (1,3,7-trihydroxy-6-methoxy-4,5-bis(3-methylbut-2-enyl)xanthen-9-one), it is proposed to be derived from a 1,3,7-trihydroxyxanthone precursor. frontiersin.org Subsequent modifications, including methylation and prenylation, then lead to the final complex structure of this compound. frontiersin.org
Role of Prenylation in this compound Biosynthesis
Prenylation, the attachment of isoprenoid units, is a critical modification in the biosynthesis of this compound and significantly contributes to its biological activity. The two prenyl groups on the this compound molecule enhance its lipophilicity, which may improve its ability to permeate cell membranes.
The prenyl groups are derived from dimethylallyl pyrophosphate (DMAPP), which serves as the prenyl donor. nih.gov Specific enzymes known as prenyltransferases catalyze the addition of these prenyl groups to the xanthone core. nih.gov In the case of this compound, two prenylations occur at the C-4 and C-5 positions of the xanthone scaffold.
Research on other prenylated xanthones, such as those in Hypericum perforatum, has identified specific xanthone 4-prenyltransferases (HpPT4px) responsible for the first prenylation step. nih.gov These enzymes exhibit substrate promiscuity, meaning they can act on various xanthone precursors. nih.gov It is highly probable that analogous prenyltransferases are involved in the biosynthesis of this compound, sequentially adding the two prenyl moieties to the 1,3,7-trihydroxyxanthone backbone. The study of these enzymes is crucial for understanding the complete biosynthetic pathway and for potential biotechnological production of these valuable compounds. frontiersin.org
Enzymatic Mechanisms Involved in Xanthone Formation
The formation of the core xanthone structure is a key enzymatic step in the biosynthesis of this compound. This process involves the intramolecular cyclization of a benzophenone intermediate. frontiersin.org In plants, this critical C-O coupling reaction is typically catalyzed by cytochrome P450 monooxygenases. ontosight.ainih.govresearchgate.net These enzymes facilitate the oxidative coupling of the two aromatic rings of the benzophenone precursor to form the central pyrone ring of the xanthone. frontiersin.orgresearchgate.net
The mechanisms for xanthone formation can differ across organisms. While plants utilize cytochrome P450 enzymes, fungi employ a coordinated action of a reductase and a dioxygenase. researchgate.net In actinomycetes, a single flavoprotein monooxygenase can catalyze multiple successive oxidations, including hydroxylation, epoxidation, and a Baeyer-Villiger oxidation, to form the xanthone ring. nih.govresearchgate.netcas.cn
For this compound, which is of plant origin, the cytochrome P450-mediated pathway is the relevant mechanism. frontiersin.orgresearchgate.net The specific P450 enzymes responsible for the cyclization of the benzophenone precursor leading to the 1,3,7-trihydroxyxanthone core have not yet been definitively identified in Cratoxylum species. However, their existence is inferred from the presence of xanthone products. frontiersin.org The identification and characterization of these enzymes are essential for a complete understanding of xanthone biosynthesis and for potential metabolic engineering efforts. frontiersin.org
Precursor Incorporation Studies in Biological Systems
Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating the biosynthetic pathways of xanthones. nih.govrsc.org These experiments involve feeding cultured cells or whole plants with labeled precursors and then tracing the incorporation of the label into the final xanthone products. nih.govrsc.org
Classic studies have utilized precursors such as [U-14C]L-phenylalanine, [7-14C]benzoic acid, and [7-14C]3-hydroxybenzoic acid to differentiate between the L-phenylalanine-dependent and -independent pathways in various plant species. nih.gov For instance, in Hypericum androsaemum, all three precursors were efficiently incorporated into xanthones, confirming the role of cinnamic acid and subsequent side-chain degradation to form benzoic acid. nih.gov Conversely, in Centaurium erythraea, only 3-hydroxybenzoic acid was incorporated, indicating a more direct route from the shikimate pathway. nih.gov
Similar studies have confirmed the role of benzophenones as direct precursors. Feeding experiments with labeled 2,3',4,6-tetrahydroxybenzophenone in Gentiana lutea demonstrated its incorporation into xanthones. rsc.org Although specific precursor incorporation studies for this compound in Cratoxylum species are not extensively documented in the available literature, the general principles established from studies on related xanthones in other plant families provide a strong foundation for its proposed biosynthetic origin from L-phenylalanine and malonyl-CoA via a benzophenone intermediate. frontiersin.orgrsc.org
Comparative Metabolomic Profiling for Pathway Elucidation
Comparative metabolomic profiling is a powerful tool for elucidating biosynthetic pathways by analyzing the complete set of metabolites in an organism under different conditions. nih.govfrontiersin.org This approach can be used to compare metabolite profiles across different plant tissues, developmental stages, or in response to various stimuli, providing insights into the flow of metabolites through a particular pathway. nih.govmdpi.com
In the context of xanthone biosynthesis, metabolomics can help identify novel intermediates and shunt products, offering clues about the enzymatic steps involved. frontiersin.org For example, a metabolomics study in mangosteen detected putative 1,3,5-trihydroxyxanthone and a derivative of 1,3,7-trihydroxyxanthone in different tissues, supporting the idea that some species possess enzymes for both cyclization reactions. frontiersin.org
Chemical Synthesis and Derivatization Studies
Total Synthesis Approaches for Cratoxyarborenone E
As of now, a specific total synthesis for this compound has not been detailed in peer-reviewed literature. However, the synthesis of the core xanthone (B1684191) (dibenzo-γ-pyrone) scaffold is a well-established process in organic chemistry. General approaches to constructing the xanthone skeleton often involve the cyclodehydration of 2-phenoxybenzoic acids or the reaction of a salicylic (B10762653) acid derivative with a substituted phenol, such as phloroglucinol, often facilitated by a dehydrating agent like Eaton's reagent (methanesulfonic acid/phosphorus pentoxide). unram.ac.id
For a complex molecule like this compound, a plausible total synthesis strategy would first focus on the construction of a highly substituted xanthone core, followed by the regioselective introduction of the prenyl and other alkyl substituents. The synthesis of other complex natural products, such as carbazomycins E and F, has been achieved through multi-step sequences involving the careful orchestration of bond-forming reactions and functional group manipulations. chemrxiv.org A similar strategic approach would be necessary for the total synthesis of this compound.
Semi-Synthesis Strategies from Related Precursors
Semi-synthesis, which utilizes a readily available natural product as a starting material, presents a more direct route to this compound and its derivatives. Xanthones are major constituents of plants in the Cratoxylum genus, offering a variety of potential precursors for semi-synthesis. mfu.ac.thupm.edu.my For instance, a less complex xanthone isolated in larger quantities from these plants could be chemically modified to yield this compound.
The key transformations in a semi-synthetic approach would likely involve the introduction of prenyl groups onto the xanthone backbone. This can be achieved through electrophilic substitution reactions using prenyl bromide in the presence of a base. unram.ac.id The regioselectivity of this prenylation is a critical challenge that would need to be addressed, potentially through the use of protecting groups or by leveraging the inherent reactivity of the specific xanthone precursor.
Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of natural products is a common strategy in drug discovery to explore structure-activity relationships (SAR) and to optimize therapeutic properties. While specific derivatization of this compound is not extensively documented, the synthesis of various other prenylated xanthone derivatives has been reported, often with the goal of enhancing their biological activities, such as antimalarial or anticancer effects. researchgate.netchula.ac.th
For example, studies have shown that the addition of hydroxyl or prenyl groups to a simple xanthone skeleton can significantly impact its biological activity. unram.ac.idresearchgate.net The synthesis of a library of this compound analogs could involve:
Modification of the prenyl side chains: Altering the length or structure of the prenyl groups.
Variation of the substitution pattern on the xanthone core: Introducing different functional groups at various positions.
Formation of cyclized derivatives: Creating pyranoxanthones through the cyclization of a prenyl group with an adjacent hydroxyl group, a common structural motif in natural xanthones. researchgate.netnih.gov
These synthetic modifications would provide valuable insights into the pharmacophore of this compound and could lead to the development of novel therapeutic agents.
Synthetic Accessibility Prediction and Methodological Development
Computational tools can be utilized to predict the synthetic accessibility of complex molecules. For this compound, such predictions suggest that it is relatively easy to synthesize, although this does not account for the practical challenges of a multi-step synthesis.
The development of new synthetic methodologies can greatly facilitate the synthesis of complex natural products. For prenylated xanthones, advancements such as microwave-assisted organic synthesis (MAOS) and the use of heterogeneous catalysts like Montmorillonite K10 clay have been explored to improve reaction efficiency and yields. researchgate.net Furthermore, biotechnological approaches, including enzyme-mediated synthesis, are emerging as a promising alternative for the production of prenylated xanthones, potentially overcoming some of the challenges associated with traditional chemical synthesis, such as the control of stereochemistry. scilit.com
Modifications for Enhanced Research Utility
To further investigate the mechanism of action and cellular targets of this compound, its structure can be modified to incorporate reporter tags or reactive groups. These modifications can include:
Fluorescent labeling: Attaching a fluorescent dye to the molecule to enable its visualization within cells and tissues using microscopy techniques.
Biotinylation: Introducing a biotin (B1667282) tag to facilitate affinity purification of protein targets that bind to this compound.
Photo-affinity labeling: Incorporating a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins, allowing for their identification.
These modified versions of this compound would be invaluable tools for chemical biology studies aimed at elucidating its molecular mechanisms of action.
Pre Clinical Biological Activity Research
Antimalarial Activity Investigations
The search for novel antimalarial agents is a global health priority, and natural products are a promising source of new lead compounds. Cratoxyarborenone E, isolated from the leaves of Cratoxylum glaucum, has been identified as a potential candidate for antimalarial drug development. pensoft.net
In vitro Efficacy against Plasmodium falciparum Strains (e.g., 3D7)
Research has demonstrated the in vitro activity of this compound against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the most dangerous species of malaria parasite. researchgate.netresearchgate.net In one study, this compound exhibited an IC₅₀ value of 5.82 ± 0.04 μM. pensoft.netresearchgate.net Another study reported a similar IC₅₀ value of 2.13 ± 0.04 µg/mL (equivalent to 5.82 µM). This level of activity is considered good for a potential antimalarial compound. pensoft.net
Table 1: In vitro Antimalarial Activity of this compound against P. falciparum 3D7
| Strain | IC₅₀ (μM) | IC₅₀ (µg/mL) | Reference |
| 3D7 | 5.82 ± 0.04 | 2.13 ± 0.04 | pensoft.net |
Lactate (B86563) Dehydrogenase (LDH) Assay Applications
The antimalarial activity of this compound has been determined using the lactate dehydrogenase (LDH) assay. pensoft.netresearchgate.net This method is employed to analyze the growth inhibition of P. falciparum in the presence of the test compound. pensoft.netresearchgate.net The LDH assay is a reliable and established method for screening potential antimalarial drugs in vitro. researchgate.net
Evaluation in Other Plasmodium Species (if applicable)
Currently, there is no available research data on the evaluation of this compound in other Plasmodium species besides P. falciparum.
In vivo Antimalarial Studies in Animal Models
At present, there are no published in vivo antimalarial studies of this compound in animal models. Further research is required to translate the promising in vitro findings into potential in vivo efficacy.
Cytotoxicity and Antineoplastic Activity Research
In addition to its antimalarial properties, this compound has been investigated for its potential as a cytotoxic agent against various cancer cell lines.
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., KB, MCF-7, T47D, 4T1)
This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. One study reported its cytotoxicity against Vero cells with a CC₅₀ value of 20.74 ± 0.04 µM. pensoft.netresearchgate.net This resulted in a selectivity index (SI) of 3.56, which is a measure of the compound's relative toxicity to the parasite versus mammalian cells. pensoft.net While research has been conducted on the cytotoxicity of compounds against KB, MCF-7, T47D, and 4T1 cell lines, specific data for this compound against all of these lines is not consistently available across the reviewed literature. researchgate.netisnff-jfb.comnih.govsysrevpharm.orgmdpi.com However, one study noted that this compound has not been reported for its anticancer activity in relation to the PI3K/Akt/mTOR pathway. researchgate.net
Table 2: In vitro Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Vero | 20.74 ± 0.04 | 3.56 | pensoft.netresearchgate.net |
Resazurin (B115843) Assay for Cell Viability Assessment
The resazurin assay is a common method used to assess cell viability by measuring the metabolic activity of cells. nih.govscielo.br In this assay, the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. biotium.com The intensity of the fluorescent signal is proportional to the number of viable cells. biotium.com
A study utilized the resazurin assay to determine the cytotoxicity of this compound. The assay revealed a 50% cytotoxic concentration (CC50) value of 20.74 ± 0.04 µM. researchgate.netpensoft.net This indicates the concentration at which the compound is toxic to 50% of the cells.
Assessment in Specific Cancer Types (e.g., breast cancer, oral epidermoid carcinoma)
Research has explored the potential of this compound as an anticancer agent against specific cancer cell lines. It has been reported to exhibit toxic properties against the human oral epidermoid carcinoma (KB) cell line. upi.eduresearchgate.net Additionally, studies suggest that this compound may have effects against breast cancer. upi.eduresearchgate.net One study noted that this xanthone (B1684191) compound showed a selective cytotoxic effect, with the most significant cytotoxicity observed for the two breast cancer cell lines, MCF-7 and MDA-MB-231. researchgate.net
| Cell Line | Cancer Type | Activity | Reference |
| KB | Human Oral Epidermoid Carcinoma | Cytotoxic | upi.eduresearchgate.net |
| MCF-7 | Breast Cancer | Significant Cytotoxicity | researchgate.net |
| MDA-MB-231 | Breast Cancer | Significant Cytotoxicity | researchgate.net |
In vivo Antitumor Efficacy in Murine Models (e.g., hollow fiber assay)
The in vivo hollow fiber assay serves as an intermediate step between in vitro cell-based assays and traditional xenograft models in anticancer drug discovery. nih.govtandfonline.com This method involves encapsulating cancer cells within hollow fibers, which are then implanted into mice, typically in the peritoneum or subcutaneously. nih.govnih.gov The mice are then treated with the test compound, and the viability of the cancer cells within the fibers is assessed afterward. nih.gov This assay allows for the evaluation of a compound's efficacy in a more physiologically relevant environment than in vitro tests while being more cost-effective and less time-consuming than full xenograft studies. nih.govreactionbiology.com While the hollow fiber assay is a recognized methodology for in vivo antitumor efficacy assessment, specific data on the evaluation of this compound using this assay is not available in the provided search results.
Anti-amoebic Activity Investigations
Amoebiasis, caused by the parasite Entamoeba histolytica, is a significant health concern in many parts of the world. phcogj.comnih.gov Research has indicated that this compound, isolated from Cratoxylum glaucum, possesses anti-amoebic properties. researchgate.netresearchgate.net However, detailed data from specific anti-amoebic assays for this compound are not extensively provided in the search results.
Anti-inflammatory Activity Assessments
Studies have suggested that this compound exhibits anti-inflammatory properties. ontosight.ai The compound is mentioned in the context of research on the anti-inflammatory effects of extracts from Cratoxylum cochinchinense. nih.gov One study on xanthones from this plant showed notable inhibitory activity on nitric oxide (NO) production, a key mediator in inflammation. nih.gov While this compound is identified as a constituent, specific IC50 values for its individual anti-inflammatory activity were not detailed in the provided search results.
Antimicrobial Activity Studies
This compound has also been investigated for its antimicrobial potential. ontosight.ai Research on compounds from Cratoxylum sumatranum has shown antibacterial activity against various strains, including Micrococcus luteus, Bacillus cereus, and Staphylococcus epidermis. researchgate.net However, the specific contribution and efficacy of this compound to this activity are not individually quantified in the available information.
Other Investigated Biological Activities
Beyond the activities mentioned above, this compound has been explored for other potential biological effects. It has been identified as an inhibitor of ketohexokinase isoform C, an enzyme involved in fructose (B13574) metabolism. frontiersin.org Additionally, research on the leaves of Cratoxylum glaucum has demonstrated that this compound exhibits antimalarial activity. researchgate.netpensoft.net
Mechanism of Action and Molecular Interactions
Molecular Target Identification and Validation
Research into the molecular targets of Cratoxyarborenone E has identified potential interactions with several key enzymes and receptors, providing a basis for its observed bioactivities.
This compound has been identified as an inhibitor of specific enzymes, which is central to its therapeutic potential.
Antimalarial Activity via Enzyme Inhibition: The compound exhibits promising antimalarial properties, which are linked to its ability to inhibit essential enzymes in the Plasmodium falciparum parasite. researchgate.net Research using a lactate (B86563) dehydrogenase (LDH) assay demonstrated that this compound has in vitro antimalarial activity against the parasite. researchgate.net The P. falciparum lactate dehydrogenase (PfLDH) enzyme is a critical target for antimalarial drugs. undikma.ac.id While direct enzymatic assays specifically quantifying the inhibition of PfLDH by purified this compound are a subject for further research, its activity in the LDH-based assay strongly suggests an interaction. researchgate.netresearchgate.net In one study, this compound, isolated from the leaves of Cratoxylum glaucum, showed an IC₅₀ value of 5.82 ± 0.04 μM against P. falciparum. researchgate.netchula.ac.th
While other xanthones have been investigated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), another key enzyme for parasite survival, specific studies on this compound's direct inhibition of pfDHODH are not yet prevalent in the literature. chula.ac.th
Inhibition of Ketohexokinase: Beyond its antimalarial effects, this compound has been identified as an inhibitor of ketohexokinase (KHK). frontiersin.orgwho.int This enzyme is crucial for fructose (B13574) metabolism, and its inhibition is a therapeutic target for metabolic disorders. frontiersin.org In a bioactivity-guided study, this compound from Cratoxylum prunifolium was among the purified phytochemicals showing the strongest inhibitory activity against the ketohexokinase C isoform. frontiersin.org
| Target Enzyme | Test System | Reported IC₅₀ Value | Source |
|---|---|---|---|
| Plasmodium falciparum (Antimalarial) | LDH Assay | 5.82 ± 0.04 µM | researchgate.netchula.ac.th |
| Ketohexokinase C | In vitro enzyme assay | 1.0 µM | who.int |
Computational studies have been employed to predict the binding affinity of this compound to various protein receptors, offering insights into its potential pharmacological mechanisms.
Molecular Docking with TNF: In silico molecular docking analyses have predicted a significant interaction between this compound and Tumor Necrosis Factor (TNF), a key cytokine involved in inflammation and cell death pathways. researchgate.netresearchgate.net These studies calculated the binding energy of the compound within the receptor's active site, with a more negative value indicating a stronger affinity. undikma.ac.id The analysis revealed that this compound has a strong predicted binding affinity for TNF. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net
| Target Receptor | Methodology | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Tumor Necrosis Factor (TNF) | Molecular Docking | -9.6 | researchgate.netresearchgate.netdntb.gov.ua |
Cellular Pathway Modulation
The biological effects of this compound are mediated through its influence on complex intracellular signaling networks that govern cell fate and function.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and it is often dysregulated in diseases like cancer. researchgate.net While direct experimental validation of this compound's effect on this pathway is not yet extensively reported, network pharmacology and computational studies suggest a potential interaction. researchgate.netresearchgate.net
In a pharmacological network analysis of compounds for lung cancer, the PIP3-activated AKT signaling pathway was identified as a core target, with this compound being one of the compounds analyzed. researchgate.netresearchgate.net Similarly, a study on breast neoplasm compounds identified this compound as having a high degree of interaction within a disease-specific network that pointed to signal transduction pathways. upi.edu These computational findings highlight the PI3K/Akt/mTOR pathway as a promising area for future experimental investigation into the anticancer mechanisms of this compound. researchgate.net
Programmed cell death, or apoptosis, is a vital process for removing damaged or unwanted cells. The PI3K/Akt/mTOR pathway is a known key regulator of apoptosis, where pathway inhibition can promote cancer cell death. researchgate.netresearchgate.net
Given the predicted interaction of this compound with upstream components of this pathway, such as Akt, and its binding affinity for TNF, it is plausible that the compound could influence apoptotic signaling. researchgate.netresearchgate.net However, direct experimental studies demonstrating that this compound induces apoptosis are currently limited. Research on extracts containing a mixture of compounds, including this compound, has shown induction of apoptosis, but the specific contribution of this compound needs to be elucidated through further targeted experiments. researchgate.net
The cell cycle is a tightly regulated process that controls cell division. The PI3K/Akt/mTOR pathway also plays a significant role in regulating cell cycle progression. researchgate.net Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer.
As with apoptosis, the evidence linking this compound directly to cell cycle modulation is primarily inferential, based on its predicted interactions with signaling pathways. For instance, the inhibition of Akt can lead to cell cycle arrest. researchgate.net Studies on crude plant extracts containing this compound have reported effects such as G0-G1 cell cycle arrest, but specific studies isolating the effect of this single compound are needed to confirm its direct influence on cell cycle machinery. researchgate.net
Computational Studies and Molecular Modeling
Computational methods, including molecular docking and dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for this compound. These in silico approaches provide valuable insights into how the compound may interact with various protein targets at a molecular level, guiding further experimental validation.
Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound with several key protein targets implicated in different diseases.
Tumor Necrosis Factor (TNF): Docking analyses have identified this compound as a potential binder to Tumor Necrosis Factor (TNF), a critical cytokine involved in inflammation and cancer pathways. dntb.gov.uajournaltocs.ac.uk In one study, the interaction between this compound and TNF (PDB ID: 1XU1) was predicted to have a strong binding energy of -9.6 kcal/mol. dntb.gov.uaresearchgate.netresearchgate.net This suggests a stable interaction, potentially inhibiting TNF's activity. Such an interaction could explain some of the compound's observed biological activities. It has been suggested that active components like this compound can bind to TNF and may play a role in the biological processes involving miR-106a-5p. researchgate.net
Epidermal Growth Factor Receptor (EGFR): While direct docking studies of this compound with the Epidermal Growth Factor Receptor (EGFR) are not extensively detailed in the available literature, some network pharmacology and theoretical analyses suggest a potential interaction. researchgate.netupi.edu For instance, research on compounds from Cosmos caudatus identified EGFR as a key target in breast neoplasm pathways and included this compound in its list of active compounds. upi.edu Another study noted the interaction of gamma-mangostin, a structurally related xanthone (B1684191), with EGFR (PDB ID: 3P0V), achieving a binding energy of -8.9 kcal/mol. dntb.gov.uaresearchgate.netresearchgate.net
Falcipain-2: Falcipain-2 is a crucial cysteine protease involved in the lifecycle of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The potential for this compound to inhibit this enzyme has been hypothesized based on its structural similarities to known falcipain-2 inhibitors. While direct molecular docking results for this compound against falcipain-2 are not explicitly reported, related in silico studies on other compounds have highlighted the importance of this target in antimalarial drug discovery. icm.edu.plresearchgate.net
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): PfLDH is another vital enzyme for the energy metabolism of the malaria parasite and a validated drug target. nih.govundikma.ac.idnih.gov Computational screenings of natural compounds from the Cratoxylum genus have been performed to identify potential PfLDH inhibitors. researchgate.netresearchgate.net However, these studies indicated that other compounds from the genus, such as fuscaxanthone C and 3-geranyloxy-6-methyl-1,8-dihydroxyanthraquinone, exhibited stronger inhibitory activity against PfLDH than the reference drug, chloroquine (B1663885), while this compound was not highlighted as a top candidate in this specific context. researchgate.netundikma.ac.idresearchgate.net
Table 1: Molecular Docking Results for this compound and Related Compounds
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference(s) |
|---|---|---|---|
| This compound | TNF (1XU1) | -9.6 | dntb.gov.uaresearchgate.netresearchgate.net |
| Gamma-mangostin | EGFR (3P0V) | -8.9 | dntb.gov.uaresearchgate.netresearchgate.net |
| 3',4',5,7-tetrahydroxyflavone | AKT1 (9C1W) | -10.8 | dntb.gov.uaresearchgate.netresearchgate.net |
As of the current literature, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to analyze the stability of its complex with protein targets have not been extensively reported. MD simulations are a powerful tool used to observe the physical movements of atoms and molecules over time, providing deeper insights into the stability and dynamics of ligand-protein interactions predicted by molecular docking. chula.ac.thresearchgate.netnih.gov While such studies have been conducted for other potential antimalarial compounds like hydroxythioxanthone derivatives and for inhibitors of TNF, dedicated MD simulation research on this compound would be a valuable next step to validate and refine the docking predictions. chula.ac.thresearchgate.netbiorxiv.org
The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a compound within the active site of a protein. osdd.netnih.govrsc.org
For the interaction between this compound and TNF, the calculated binding energy of -9.6 kcal/mol indicates a strong and spontaneous binding affinity. dntb.gov.uaresearchgate.netresearchgate.net This stability is typically achieved through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's binding pocket. However, detailed reports specifying the exact amino acid residues of TNF that interact with this compound are not available in the reviewed literature.
In the broader context of the Cratoxylum genus, interaction analyses for other compounds with targets like PfLDH have been detailed. For instance, studies have shown how hydrogen bonds and hydrophobic interactions with key amino acid residues in the PfLDH binding site are responsible for the observed antimalarial activity of potent inhibitors. undikma.ac.id
Gene Expression and Proteomic Analysis in Response to this compound
Currently, there is a lack of direct, comprehensive studies detailing the global gene expression or proteomic changes in cells specifically treated with this compound. However, insights can be inferred from its interactions with known signaling molecules.
The predicted interaction of this compound with TNF is significant because TNF is a potent activator of intracellular signaling cascades, most notably the NF-κB pathway, which regulates the expression of a multitude of genes involved in inflammation, immunity, and cell survival. manuscriptscientific.com By potentially modulating TNF activity, this compound could indirectly influence the expression of these downstream genes.
Network pharmacology studies have also linked compounds from plants containing this compound to various signaling pathways. For example, analyses suggest connections to pathways in cancer and signal transduction, with EGFR being a key target in protein-protein interaction networks related to breast neoplasms. upi.edu Another analysis linked this compound to targets like TNF, which are involved in biological processes that can be regulated by microRNAs such as miR-106a-5p, indicating a potential role in modulating gene expression networks in cancer. researchgate.net
Future research employing transcriptomics (e.g., RNA-sequencing) and proteomics would be necessary to create a detailed map of the cellular pathways modulated by this compound, confirming the predictions from computational studies and revealing its full mechanism of action. science.govnih.gov
Structure Activity Relationship Sar Studies
Elucidating the Role of the Xanthone (B1684191) Core in Bioactivity
The fundamental framework of Cratoxyarborenone E is the tricyclic xanthone core, also known as a dibenzo-γ-pyrone. mdpi.commdpi.com This planar, aromatic system is a common feature in a class of naturally occurring compounds that exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.gov The xanthone nucleus provides a rigid scaffold that is essential for interaction with biological targets. For instance, in the context of antimalarial activity, the xanthone core is thought to interact with parasitic targets such as the heme detoxification pathway. The π-electron density distributed across this aromatic system, particularly concentrated on the oxygen-bearing carbons, is a key determinant of its chemical reactivity and binding capabilities.
The bioactivity of xanthones is often attributed to the dibenzo-γ-pyrone nucleus, and this holds true for polycyclic xanthone derivatives as well, which are recognized for their antimicrobial properties. nih.gov The structural integrity of this core is therefore considered a prerequisite for the biological functions observed in compounds like this compound.
Impact of Prenyl Groups on Biological Activities
A defining feature of this compound is the presence of two isoprenyl (or prenyl) groups attached to the xanthone core at positions C-4 and C-5. These lipophilic chains play a significant role in modulating the compound's biological activity. The addition of prenyl groups generally enhances the lipophilicity of the molecule, which can improve its ability to permeate biological membranes. nih.gov This increased lipophilicity is thought to facilitate better interaction with hydrophobic pockets within target enzymes.
Specifically, in the context of its antimalarial properties, the two prenyl groups in this compound are believed to enhance binding to hydrophobic regions of target enzymes, such as Plasmodium lactate (B86563) dehydrogenase (LDH). This feature is shared with other bioactive xanthones like α-Mangostin. The position of prenylation is also a critical factor. For example, in some xanthones, prenylation at C-2 may not significantly contribute to antioxidant activity, whereas a prenyl group at C-4 might decrease it. mdpi.com In contrast, the cytotoxic activity of certain xanthones is attributed to prenyl groups affecting mitochondrial signal transduction pathways. upm.edu.my The presence and specific placement of these prenyl groups in this compound are thus crucial for its biological profile.
Influence of Hydroxyl and Methoxy (B1213986) Substituents on Activity
The bioactivity of this compound is further fine-tuned by its hydroxylation and methoxylation pattern. The molecule possesses three hydroxyl (-OH) groups and one methoxy (-OCH3) group. Hydroxyl and methoxy groups are known to be electron-donating, which can influence the electronic properties of the xanthone core and, consequently, its reactivity and antioxidant potential. nih.gov
SAR Comparative Analysis with Other Xanthone Derivatives
To better understand the structure-activity relationship of this compound, it is useful to compare it with other xanthone derivatives. This compound has shown an in vitro antimalarial activity with an IC50 value of 5.82 µM. chula.ac.thpensoft.net This potency is comparable to macluraxanthone (B191769) (IC50 = 1.35 µg/mL) but less potent than vismione B (IC50 = 0.66 µg/mL).
Studies on other xanthones reveal important SAR trends. For instance, the addition of a hydroxyl group to the xanthone skeleton in 2-hydroxyxanthone (B158754) (IC50 = 2.07 µM) increased its antimalarial activity compared to the unsubstituted xanthone (IC50 = 3.5 µM). chula.ac.th Furthermore, 3,4,6-trihydroxyxanthone (IC50 = 0.11 µM) was found to be more potent than 3,6-dihydroxyxanthone (IC50 = 0.71 µM), highlighting the positive impact of an additional hydroxyl group. chula.ac.th In contrast, the presence of two chloro groups in certain thioxanthone derivatives also enhanced biological activity. chula.ac.th These comparisons underscore that the type, number, and position of substituents on the xanthone core are critical for determining the potency and selectivity of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structures of compounds and their biological activities. wikipedia.orgjocpr.com These models use physicochemical properties or molecular descriptors to predict the activity of new or untested compounds. medcraveonline.com
Advanced Analytical and Bioanalytical Methodologies for Research
Development of Analytical Methods for Quantification in Biological Matrices
To date, specific validated bioanalytical methods for the quantification of Cratoxyarborenone E in biological matrices such as plasma, urine, or tissue have not been detailed in published literature. However, the established methods for other xanthones provide a clear blueprint for the development of such assays.
High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detectors or mass spectrometry (MS) is the standard for quantifying xanthones. researchgate.netnih.gov For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique due to its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological environments. nih.gov
A typical method development would involve:
Sample Preparation: Extraction of the analyte from the biological matrix, often using protein precipitation or liquid-liquid extraction. nih.govunair.ac.id
Chromatographic Separation: Utilizing a reverse-phase C18 column to separate this compound from endogenous components. researchgate.netnih.gov
Detection: Using tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode for precise and sensitive quantification.
Validation of such a method would include assessing linearity, accuracy, precision, recovery, matrix effect, and stability, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being determined. researchgate.netresearchgate.net
Illustrative Data for a Xanthone (B1684191) Bioanalytical Method To demonstrate the typical parameters of such a method, the following table presents data for the quantification of related xanthone compounds.
| Parameter | Value |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ≤ 0.248 µg/mL nih.gov |
| Limit of Quantification (LOQ) | 1.15 µg/mL researchgate.net |
| Recovery | 96.58% - 113.45% nih.gov |
| Precision (%RSD) | < 4.6% nih.gov |
| Note: This table is an illustrative example based on data for other xanthones, as specific data for this compound is not yet available. |
Metabolite Profiling and Identification
The metabolic fate of this compound has not yet been investigated. Metabolite profiling is essential to understand the biotransformation of a compound, identifying active or potentially toxic metabolites. Such studies typically involve incubating the compound with liver microsomes or hepatocytes in vitro, or analyzing samples from in vivo studies. phcogj.com
The primary analytical tool for metabolite identification is high-resolution mass spectrometry (HRMS), often on a Q-TOF or Orbitrap platform, coupled with liquid chromatography (LC-HRMS). mdpi.com This technology allows for the detection of unknown metabolites and the determination of their elemental composition from accurate mass measurements. Subsequent fragmentation analysis (MS/MS) helps to elucidate the structure of the metabolites by identifying sites of biotransformation, such as hydroxylation, glucuronidation, or sulfation, which are common metabolic pathways for xanthones. mdpi.com
Hypothetical Metabolite Identification for this compound The table below illustrates the kind of data generated in a metabolite profiling study for a xanthone.
| Putative Metabolite | Biotransformation | m/z [M-H]⁻ |
| M1 | Hydroxylation (+O) | M + 16 |
| M2 | Dihydroxylation (+2O) | M + 32 |
| M3 | Glucuronidation (+C₆H₈O₆) | M + 176 |
| M4 | Sulfation (+SO₃) | M + 80 |
| M5 | Hydroxylation + Glucuronidation | M + 192 |
| Note: This table presents hypothetical data, as the actual metabolites of this compound have not been identified. |
Isotope Labeling and Tracing Studies
There are currently no published studies utilizing isotope labeling to trace the metabolism and disposition of this compound. Isotope tracing is a powerful technique that involves synthesizing the compound with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H) to follow its path through a biological system.
These studies are considered the gold standard in drug metabolism research, providing definitive information on:
Absorption, Distribution, Metabolism, and Excretion (ADME): Tracking the compound and all its metabolites to determine the routes and rates of elimination.
Metabolic Pathways: Unambiguously identifying all metabolites derived from the parent compound.
Covalent Binding: Assessing the potential for the formation of reactive metabolites that can bind to proteins or DNA.
Advanced Spectroscopy for Complex Mixture Analysis
Advanced spectroscopic methods have been crucial in the definitive identification and structural elucidation of this compound from a complex plant extract. pensoft.net Researchers isolated the compound from the dichloromethane (B109758) extract of Cratoxylum glaucum leaves using bioassay-guided fractionation. pensoft.netresearchgate.net
The structural determination was accomplished using a combination of modern analytical techniques:
Mass Spectrometry: A UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) system was used for accurate mass determination. pensoft.netresearchgate.net
NMR Spectroscopy: One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (HMBC - Heteronuclear Multiple Bond Correlation) NMR spectroscopy were employed to elucidate the precise molecular structure and placement of functional groups, such as its two prenyl side chains. pensoft.net
Chromatography: HPLC with a UV absorbance detector was used to confirm the purity of the isolated compound. pensoft.netresearchgate.net
The ¹H-NMR and ¹³C-NMR spectral data provide a unique fingerprint for this compound, allowing for its unambiguous identification. The HMBC experiment was particularly important for confirming the connectivity of the prenyl groups to the xanthone core. pensoft.net
Reported Spectroscopic Data for this compound Identification
| Technique | Application |
| UPLC-Q-TOF-MS | Provided accurate mass data for molecular formula determination. pensoft.net |
| ¹H-NMR | Identified proton signals, including a chelated hydroxyl group (δH 12.98), and signals characteristic of two distinct prenyl groups. pensoft.net |
| ¹³C-NMR | Determined the carbon skeleton of the xanthone and the prenyl substituents. pensoft.net |
| HMBC (2D-NMR) | Confirmed the locations of the two prenyl side chains on the xanthone core through three-bond correlations. pensoft.net |
| HPLC-UV | Assessed the purity of the isolated compound at multiple wavelengths (210, 254, 365 nm), showing purity levels >97%. pensoft.net |
Future Research Directions and Translational Perspectives
Addressing Research Gaps in Biosynthesis and Synthesis
A significant gap in the current understanding of Cratoxyarborenone E lies in its formation. The biosynthetic pathway of xanthones in plants is a complex process, and the specific enzymatic steps leading to this compound have not been fully elucidated. researchgate.net Future research should prioritize the use of transcriptomics to identify the biosynthetic gene clusters responsible for the xanthone (B1684191) core formation and subsequent prenylation in Cratoxylum species. Furthermore, while the compound has been successfully isolated from natural sources, its total chemical synthesis has not been extensively reported. researchgate.net Developing a scalable synthetic route is crucial for producing the quantities needed for extensive preclinical and clinical studies, overcoming the limitations and potential ecological impact of relying solely on extraction from natural sources. rsc.orgnih.gov
Exploration of Novel Biological Activities
Initial research has highlighted the promising antimalarial activity of this compound. researchgate.netpensoft.net However, its molecular structure suggests a broader therapeutic potential. Studies have indicated that this compound and related compounds may possess anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai For instance, it has been identified as an inhibitor of ketohexokinase, suggesting a possible role in managing fructose (B13574) metabolic disorders. frontiersin.orgscience.gov Additionally, anti-amoebic activity has been reported. researchgate.net A comprehensive screening of this compound against a wide range of biological targets is warranted. This includes panels of cancer cell lines, various bacterial and fungal strains, and viral assays to uncover new therapeutic avenues. Molecular docking studies have predicted its binding to TNF (Tumor Necrosis Factor), a key target in inflammation, which could be a fruitful area for experimental validation. researchgate.netresearchgate.netresearchgate.net
Advancing Mechanistic Elucidation via Omics Technologies
Understanding how this compound exerts its biological effects at a molecular level is fundamental for its development. Modern "omics" technologies offer powerful tools for this purpose. researchgate.net Network pharmacology, a computational approach, has been used to predict the interactions of compounds like this compound with various cellular pathways, particularly in the context of cancer. researchgate.netupi.edu Future studies could employ metabolomics to analyze the global changes in small-molecule metabolites within cells or organisms upon treatment with the compound. researchgate.netsci-hub.se This can provide a snapshot of the metabolic pathways affected. sci-hub.se Integrating these data with proteomics and transcriptomics would offer a holistic view of the compound's mechanism of action, helping to identify its primary molecular targets and downstream signaling cascades. news-medical.net
Development of Advanced in vitro and in vivo Models for Efficacy Studies
The initial evaluation of this compound's antimalarial properties was conducted using in vitro models, specifically a lactate (B86563) dehydrogenase (LDH) assay against the 3D7 strain of Plasmodium falciparum and a resazurin-based cytotoxicity assay on Vero cells. researchgate.netpensoft.netchula.ac.th While these provide essential preliminary data, it is crucial to progress to more complex models. The development of advanced in vitro models, such as co-cultures or 3D organoids, could better mimic the physiological environment. Crucially, further research is needed to determine the compound's efficacy in in vivo animal models of malaria. researchgate.net These studies are essential to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to confirm its therapeutic effect in a living organism before any consideration for human trials.
Comparative Studies with Clinically Relevant Agents
To accurately gauge the therapeutic potential of this compound, its efficacy must be benchmarked against existing, clinically approved drugs. In antimalarial studies, its activity was compared to chloroquine (B1663885) diphosphate, a standard antimalarial drug. researchgate.net Future research should expand these comparisons to include other frontline antimalarial agents, such as artemisinin (B1665778) derivatives. For any newly discovered anticancer activity, its potency should be compared against standard chemotherapeutic agents used for the specific cancer type. These comparative studies are vital for determining if this compound offers any advantage over current treatments, such as improved efficacy, a better side-effect profile, or activity against drug-resistant pathogens or cancers.
The table below summarizes the in vitro activity of this compound compared to a standard agent.
| Compound | Biological Activity | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Antimalarial (P. falciparum) | LDH Assay | 5.82 ± 0.04 | 20.74 ± 0.04 | 3.56 |
| Chloroquine diphosphate | Antimalarial (P. falciparum) | LDH Assay | 0.015 ± 0.05 | 193.80 ± 0.01 | >100 |
| Data sourced from Suryanto S et al., 2024. researchgate.net |
Potential for this compound as a Lead Compound for Drug Discovery Research
A lead compound is a chemical structure with pharmacological or biological activity that serves as a starting point for modification to develop a new drug. mdpi.com this compound shows significant promise as a lead compound, particularly in the development of new antimalarial drugs. researchgate.netpensoft.netresearchgate.net Its novel xanthone scaffold is distinct from many existing antimalarials, which is an advantage in overcoming current drug resistance mechanisms. mdpi.com The process of drug discovery could involve synthesizing analogues of this compound to conduct structure-activity relationship (SAR) studies. These studies would aim to identify which parts of the molecule are essential for its activity and to create derivatives with enhanced potency, better solubility, and lower toxicity. journaljpri.com
Challenges in Research and Development of Natural Products
The development of this compound is subject to the general challenges inherent in natural product drug discovery. journaljpri.comijpsjournal.com These hurdles include:
Complexity and Isolation : Natural products often have intricate chemical structures that make their synthesis and characterization difficult. news-medical.netijpsjournal.com Isolating pure compounds from complex plant extracts is a significant technical challenge. rsc.orgnih.gov
Supply and Scalability : Obtaining large, consistent quantities of the compound from natural sources can be problematic and may have ecological consequences. nih.govijpsjournal.com This underscores the need for a viable synthetic or semi-synthetic production route.
Pharmacokinetic Properties : Natural products can sometimes have poor bioavailability, being poorly absorbed or rapidly metabolized by the body, which limits their in vivo efficacy.
Regulatory Hurdles : The path to regulatory approval for a new drug is long and expensive, and natural products are no exception, requiring rigorous proof of safety and efficacy. ijpsjournal.com
Addressing these challenges through innovative technologies like synthetic biology, computational modeling, and advanced drug delivery systems will be critical to realizing the therapeutic potential of this compound. journaljpri.comijpsjournal.com
Q & A
Q. Basic Research Focus
- In vitro assays : Lactate dehydrogenase (LDH) activity against Plasmodium falciparum 3D7 strain (IC₅₀ = 2.13 ± 0.04 µg/mL or 5.82 µM) .
- Cytotoxicity : Resazurin-based assays on Vero cells (CC₅₀ = 20.74 µM) yield a selectivity index (SI) of 3.56, indicating low toxicity .
Advanced Research Focus
this compound’s activity is weaker than fractions (e.g., Cg.FD-F5, IC₅₀ = 1.5 µg/mL), suggesting synergistic effects in crude extracts. It is less potent than vismione B (IC₅₀ = 0.66 µg/mL) from C. maingayi but comparable to macluraxanthone (IC₅₀ = 1.35 µg/mL) .
What structural features of this compound correlate with its bioactivity?
Q. Basic Research Focus
- Xanthone core : The ABC ring system enables interaction with parasitic targets like heme detoxification pathways .
- Prenyl groups : Two isoprenyl chains at C-4 and C-5 enhance lipophilicity, potentially improving membrane permeability .
Advanced Research Focus
Structure-activity relationship (SAR) studies could modify methoxy or hydroxyl positions to optimize potency. Molecular docking may reveal binding affinities to Plasmodium targets like PfATP6 or dihydroorotate dehydrogenase .
How should researchers address contradictions in activity data between isolated compounds and crude extracts?
Q. Methodological Guidance
- Synergistic analysis : Co-administration studies with other xanthones (e.g., gerontoxanthone I) to identify additive effects .
- Metabolomic profiling : LC-MS/MS to detect minor compounds in fractions that enhance activity .
- Standardized protocols : Ensure consistent parasite culture conditions (e.g., O⁺ erythrocytes, 5% CO₂) to minimize variability .
What mechanisms beyond LDH inhibition might explain this compound’s antimalarial effects?
Q. Advanced Research Focus
- Heme polymerization inhibition : Common in xanthones, disrupting parasite detoxification .
- Mitochondrial disruption : Prenylated compounds often target electron transport chains .
- Protease inhibition : Hypothesized based on structural similarity to falcipain-2 inhibitors .
How does the selectivity index (SI) inform its potential as a drug candidate?
Basic Research Focus
An SI > 3 indicates therapeutic potential, but higher values (e.g., SI > 10) are ideal. This compound’s moderate SI (3.56) warrants structural optimization to reduce cytotoxicity .
Q. Advanced Research Focus
- In vivo toxicity assays : Evaluate hepatotoxicity and pharmacokinetics in murine models.
- Targeted delivery : Nanoformulations to enhance specificity for infected erythrocytes .
What gaps exist in translating in vitro antimalarial activity to in vivo efficacy?
Q. Advanced Research Focus
- Pharmacokinetic studies : Poor solubility or rapid metabolism may limit bioavailability.
- Resistance monitoring : Assess cross-resistance with artemisinin via ring-stage survival assays (RSA) .
How does this compound compare to other Cratoxylum-derived antimalarials?
Q. Basic Research Focus
- Potency ranking : Vismione B > formoxanthone C > this compound > fuscaxanthone E .
- Structural differentiation : Presence of dual prenyl groups distinguishes it from simpler xanthones .
What untapped research avenues exist for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
